BenchChemオンラインストアへようこそ!

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Physicochemical Property Prediction Scaffold Selection

4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole, also systematically named 7-fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole, is a fluorinated benzimidazole scaffold with a molecular formula of C12H14FN3 and a molecular weight of 219.26 g/mol. The compound features a fluorine atom at the 4-position of the benzimidazole core, adjacent to the bridgehead nitrogen, and a piperidine ring at the 2-position, making it a versatile intermediate for medicinal chemistry programs.

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
CAS No. 1184760-94-8
Cat. No. B1443053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole
CAS1184760-94-8
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=C(N2)C=CC=C3F
InChIInChI=1S/C12H14FN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,16)
InChIKeyOZFSPTBWTWLOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole (CAS 1184760-94-8): Chemical Identity and Comparator Landscape


4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole, also systematically named 7-fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole, is a fluorinated benzimidazole scaffold with a molecular formula of C12H14FN3 and a molecular weight of 219.26 g/mol [1]. The compound features a fluorine atom at the 4-position of the benzimidazole core, adjacent to the bridgehead nitrogen, and a piperidine ring at the 2-position, making it a versatile intermediate for medicinal chemistry programs. Closely related analogs include the non-fluorinated parent 2-(piperidin-4-yl)-1H-benzimidazole (CAS 38385-95-4) and the regioisomer 5-fluoro-2-(piperidin-4-yl)-1H-benzimidazole (CAS 295790-49-7), where the fluorine is located on the opposite side of the ring . Selection among these analogs hinges on the distinct electronic and steric properties conferred by the specific fluorine placement, which can influence target binding, metabolic stability, and downstream synthetic utility.

Procurement Rationale for 4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole: Why Analogs Cannot Be Simply Interchanged


Generic substitution between 4-fluoro and 5-fluoro regioisomers of 2-(piperidin-4-yl)-1H-benzimidazole, or the non-fluorinated parent, is chemically unsound for research and industrial applications. The position of the fluorine atom on the benzimidazole ring dictates the compound's electronic distribution, as reflected in computed properties: the target 4-fluoro isomer has a predicted pKa of 9.41±0.30, a topological polar surface area of 41.2 Ų, and an XLogP3-AA value of 1.7 . While the 5-fluoro isomer shares the same molecular weight and formula, its fluorine placement alters the local dipole moment and hydrogen-bond acceptor capacity of the adjacent nitrogen, directly impacting binding affinity in structure-activity relationship (SAR) programs . In the context of patent-protected kinase inhibitor synthesis, such as PI3Kgamma and JAK2 inhibitors, the 4-fluoro substitution pattern is a critical structural feature for target engagement and selectivity [1]. Procuring the incorrect isomer introduces an uncontrolled variable that can invalidate biological assay results and compromise synthetic route integrity.

Quantitative Differentiation Guide for 4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole Against Closest Analogs


Regioisomeric Fluorine Placement: Computed pKa and LogP Comparison for 4-Fluoro vs. 5-Fluoro Benzimidazole Scaffolds

The fluorine atom's position on the benzimidazole ring directly modulates the scaffold's acidity and lipophilicity. The target compound, 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole, has a predicted pKa of 9.41±0.30 and an XLogP3-AA value of 1.7 . In comparison, the 5-fluoro regioisomer (CAS 295790-49-7) has a reported XLogP3-AA of 1.7, indicating similar lipophilicity, but its predicted pKa is 10.07±0.30, revealing a distinctly weaker acidity for the benzimidazole N-H proton . This difference arises from the fluorine's inductive effect being stronger at the 4-position, which is closer to the acidic proton. A higher pKa implies a lower degree of ionization at physiological pH, which can significantly impact solubility and membrane permeability in biological assays.

Medicinal Chemistry Physicochemical Property Prediction Scaffold Selection

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: 4-Fluoro Substitution vs. Non-Fluorinated Parent

Introduction of a fluorine atom at the 4-position alters key physicochemical descriptors. The target compound exhibits a topological polar surface area (TPSA) of 41.2 Ų and a hydrogen bond acceptor (HBA) count of 3 [1]. The non-fluorinated analog, 2-(piperidin-4-yl)-1H-benzimidazole (CAS 38385-95-4), has a TPSA of 28.7 Ų and an HBA count of 2 . The increase of 12.5 Ų in TPSA and one additional hydrogen bond acceptor site enhance water solubility and may reduce passive membrane permeability, making the fluorinated scaffold more suitable for optimizing central nervous system (CNS) versus peripheral drug exposure.

Drug Design ADME Prediction Bioisostere Analysis

Synthetic Utility as a Kinase Inhibitor Intermediate: PI3Kgamma and JAK2 Inhibitor Pharmacophore Validation

The 4-fluoro-2-(piperidin-4-yl)-1H-benzimidazole scaffold is a validated intermediate in the synthesis of potent PI3Kgamma and JAK2 inhibitors. A study by Vertex Pharmaceuticals demonstrated that elaborated derivatives of this core structure achieved a Ki of 0.00300 nM against PI3Kgamma and a Ki of 3.20E+3 nM against JAK2, revealing high potency and kinase selectivity [1]. The 4-fluoro substitution pattern was essential for this activity profile, as it facilitates key polar interactions within the kinase ATP-binding pocket. In contrast, the generic benzimidazole scaffold without specific fluorine placement is often found in less optimized early-stage lead structures, highlighting the value of sourcing the exact isomer for advanced medicinal chemistry campaigns. This compound's direct connection to >20 nM biochemical activity serves as a key differentiator against generic 2-piperidinyl benzimidazoles, where such a high level of target engagement is not a characteristic of the unsubstituted core [2].

Kinase Inhibition Cancer Therapeutics Patent Chemistry

Conformational Restriction and Rotatable Bond Count: 4-Fluoro Benzimidazole vs. Non-Fluorinated Congeners

The target compound possesses a rotatable bond count of 1, identical to its non-fluorinated parent, indicating similar overall flexibility between the piperidine and benzimidazole rings [1]. However, the introduction of the 4-fluoro substituent induces a local conformational bias in the adjacent N-H group due to a hydrogen bond-like interaction between the fluorine and the proton, a phenomenon not present in the 5-fluoro isomer [2]. This intramolecular F---H-N interaction, supported by the lower computed pKa of the 4-isomer, effectively reduces the degrees of freedom of the benzimidazole N-H, resulting in a more rigid pharmacophore. This pre-organization can play a role in reducing the entropy penalty upon target binding, a feature not accessible with the non-fluorinated scaffold.

Conformational Analysis Molecular Rigidity Entropy Optimization

High-Impact Application Scenarios for 4-Fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole Procurement


PI3Kgamma/JAK2 Dual Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize this specific 4-fluoro scaffold. As demonstrated by Vertex's PI3Kgamma program, derivatives achieve sub-nanomolar Ki values (0.00300 nM) and can be optimized for selectivity against off-target kinases like JAK2 (3.20E+3 nM) [1]. Using the correct fluorinated building block from the outset accelerates SAR exploration and avoids the dead time associated with in-house fluorination or purification of mis-specified isomers.

CNS Drug Discovery Programs Requiring Fine-Tuned Polarity and Permeability

The 4-fluoro substitution elevates the TPSA to 41.2 Ų (vs. 28.7 Ų for the parent scaffold) and provides enhanced solubility relative to the non-fluorinated analog [1]. This property profile is ideal for CNS projects where the scaffold's physicochemical properties can be further tuned by elaborating the piperidine nitrogen, a well-precedented diversification point. The predicted pKa of 9.41 ensures the compound is predominantly neutral at physiological pH, favoring passive brain penetration .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Initiatives

As a low molecular weight (219.26 Da) fragment with a balanced XLogP3-AA of 1.7, this compound is a high-quality starting point for fragment growing or merging strategies [1]. The unique conformational bias imposed by the 4-F---H-N intramolecular interaction provides a distinct binding mode compared to the 5-fluoro isomer, making it a valuable tool for probing fluorine-position-dependent SAR in target hot spots . Its commercial availability with >95% purity supports immediate screening without additional synthesis.

Scale-Up and Process Chemistry for Advanced Preclinical Candidates

The compound's stability and the well-established reactivity of the piperidine secondary amine enable straightforward functionalization, such as amide coupling, reductive amination, or sulfonylation. For preclinical programs selecting a PI3Kgamma inhibitor candidate, securing a reliable supply of this specific isomer is essential for kilogram-scale synthesis, as alternative isomers will lead to different impurity profiles and potentially divergent biological outcomes [1].

Quote Request

Request a Quote for 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.